molecular formula C7H14Cl2N4 B6216538 rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis CAS No. 2759643-47-3

rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis

Cat. No.: B6216538
CAS No.: 2759643-47-3
M. Wt: 225.1
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Description

rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis: is a chiral compound featuring a cyclopentane ring substituted with a triazole moiety and an amine group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The “cis” designation indicates the relative positioning of the substituents on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclopentane Derivative Synthesis: The synthesis begins with the preparation of a cyclopentane derivative. This can be achieved through various methods, such as the hydrogenation of cyclopentadiene.

    Introduction of Triazole Group: The triazole moiety is typically introduced via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Amine Functionalization:

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce any imine intermediates back to amines.

    Substitution: The triazole and amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of saturated triazole derivatives or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole moiety can interact with enzyme active sites, making the compound a potential enzyme inhibitor.

    Protein Labeling: The compound can be used in bioorthogonal chemistry for labeling proteins in living cells.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind specific biomolecules.

Industry

    Material Science: The compound can be used in the synthesis of polymers and materials with specific properties.

    Agriculture: It can be used in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine: Similar structure but without the dihydrochloride salt.

    (1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring instead of cyclopentane.

    (1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

The presence of both the triazole and amine groups in a cis configuration on a cyclopentane ring, along with the formation of a dihydrochloride salt, makes this compound unique

Properties

CAS No.

2759643-47-3

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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